5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid
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Overview
Description
5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H7BrN2O3 and its molecular weight is 295.092. The purity is usually 95%.
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Scientific Research Applications
Palladium-Catalyzed Cyclization
Palladium-catalyzed cyclization of related bromopyridine compounds, like 3-bromopyridine-4-carbaldehyde, with carboxylic acids has been explored. This process occurs under carbon monoxide pressure and yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).
Synthesis and Characterization Techniques
The synthesis and characterization of structurally similar compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, have been detailed. Techniques like X-ray diffraction and NMR spectroscopy are utilized for structural identification (Anuradha et al., 2014).
Efficient Synthesis Methods
Efficient synthesis methods for compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid have been developed. These methods involve a series of reactions including methoxylation and bromination, achieving high yields (Hirokawa, Horikawa, & Kato, 2000).
One-Pot Synthesis Techniques
A one-pot method for preparing furo[3,4-b]pyridine-5(7H)-ones from similar compounds like 2-bromopyridine-3-carboxylic acid has been developed, demonstrating an efficient approach to synthesizing complex heterocyclic structures (Kobayashi, Kozuki, & Konishi, 2009).
Halocyclization and Electrocatalytic Carboxylation
Alkylation and halocyclization reactions of similar compounds, such as 2-sulfanylpyridine-3-carboxylic acid, have been studied, indicating potential for diverse chemical transformations (Kalita et al., 2019). Additionally, electrocatalytic carboxylation of related compounds like 2-amino-5-bromopyridine with CO2 showcases innovative approaches to chemical synthesis (Feng, Huang, Liu, & Wang, 2010).
Crystal Structure Analysis
Detailed crystal structure analysis of related compounds, such as 2-amino-5-bromopyridinium hydrogen succinate, provides insights into the molecular arrangements and interactions in solid-state forms (Hemamalini & Fun, 2010).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Properties
IUPAC Name |
5-(3-bromopyridin-2-yl)oxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-9-2-1-3-14-10(9)17-8-4-7(11(15)16)5-13-6-8/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLDHSPGZTWLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CN=CC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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